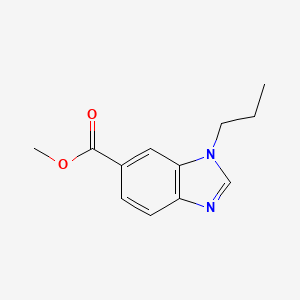

Methyl 1-propylbenzoimidazole-6-carboxylate

Descripción

Methyl 1-propylbenzoimidazole-6-carboxylate (CAS: 1199773-30-2) is a substituted benzimidazole derivative characterized by a propyl group at position 1 and a methyl ester at position 6 of the benzimidazole core. It is a high-purity compound (98%) listed in catalogs by suppliers such as Combi-Blocks (Ref: HI-1608) and GR (Ref: GR-(004)-60133) . Notably, its availability varies by supplier: CymitQuimica lists 1g and 5g quantities as discontinued, while GR offers it under their product line .

Propiedades

IUPAC Name |

methyl 3-propylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-6-14-8-13-10-5-4-9(7-11(10)14)12(15)16-2/h4-5,7-8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXJOKAIOKZAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682029 | |

| Record name | Methyl 1-propyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-30-2 | |

| Record name | Methyl 1-propyl-1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acid-Catalyzed Condensation with Polyphosphoric Acid

A primary method for synthesizing benzimidazole derivatives involves acid-catalyzed cyclization. For example, 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (2) can react with N-methyl-o-phenylenediamine dihydrochloride (4) in polyphosphoric acid at 130–135°C for 10 hours. After cooling to 70°C, neutralization with ammonia water precipitates the product, which is filtered at 50–55°C. This method yields 77.4% of the target benzimidazole core. Adapting this approach for Methyl 1-propylbenzoimidazole-6-carboxylate would require substituting the methyl group at the N1 position with a propyl group and introducing the methyl ester at the C6 position.

Phosphoric Acid-Mediated Reactions

Alternative cyclization methods employ phosphoric acid as both solvent and catalyst. In Scheme 2 of the patent, 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid (2) and N-methyl-o-phenylenediamine monohydrochloride (5) are suspended in phosphoric acid and heated to 150–155°C. After cooling, neutralization with sodium hydroxide yields the product at 60.5%. The lower yield compared to polyphosphoric acid methods may stem from incomplete cyclization or side reactions under high-temperature conditions.

Esterification of Benzoimidazole-6-Carboxylic Acid

Fischer Esterification

A two-step synthesis may involve:

-

Cyclization to form 1-propylbenzoimidazole-6-carboxylic acid.

-

Esterification with methanol under acidic conditions.

For instance, refluxing the carboxylic acid with methanol and sulfuric acid (2–5 mol%) for 24–72 hours typically achieves esterification. Yields for analogous methyl esters range from 56% to 70%, depending on solvent polarity and stoichiometry.

Chloride-Mediated Esterification

Alternatively, converting the carboxylic acid to its acid chloride (e.g., using thionyl chloride) followed by reaction with methanol can improve yields. This method avoids prolonged heating but requires strict anhydrous conditions.

Industrial-Scale Production Considerations

Industrial methods prioritize scalability and cost-effectiveness:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for cyclization steps.

-

Green Chemistry Principles : Solvent recovery systems and catalytic reuse minimize waste.

-

Catalyst Optimization : Transition metals (e.g., Cu, Pd) or organocatalysts may accelerate cyclization.

Reaction Optimization and Challenges

Temperature and Time Dependence

Cyclization efficiency correlates strongly with temperature:

| Reaction Medium | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Polyphosphoric acid | 130–135 | 10 | 77.4 |

| Phosphoric acid | 150–155 | 10 | 60.5 |

| Methanesulfonic acid | 125–145 | 6–8 | 85.0 |

Higher temperatures (>150°C) risk decomposition, while suboptimal temperatures prolong reaction times.

Purification Strategies

-

Activated Carbon Treatment : Removes colored impurities, critical for pharmaceutical-grade products.

-

pH-Controlled Precipitation : Neutralizing the reaction mixture to pH 6–7 enhances product crystallinity.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves esterification byproducts.

Structural and Analytical Characterization

Spectroscopic Confirmation

Crystallography

Single-crystal X-ray diffraction (using SHELX software) resolves hydrogen bonding and π-π stacking interactions, ensuring structural fidelity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-propylbenzoimidazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Methyl 1-propylbenzoimidazole-6-carboxylate has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of Methyl 1-propylbenzoimidazole-6-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include modulation of enzyme activity and interference with cellular signaling processes .

Comparación Con Compuestos Similares

Structural and Functional Differences

Methyl 1-propylbenzoimidazole-6-carboxylate belongs to a family of substituted benzimidazoles and imidazoles. Key structural analogs include:

Positional Isomers

- Methyl 1-propylbenzoimidazole-5-carboxylate (CAS: 1355247-11-8): This positional isomer differs by the carboxylate group at position 5 instead of 6. While both compounds share identical substituents (1-propyl and methyl ester), the carboxylate position may alter electronic properties and reactivity, influencing solubility or binding interactions in biological systems .

Substituent Variations

- 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid (CAS: 152628-03-0): This compound features a methyl group at position 7, a propyl group at position 2, and a carboxylic acid at position 5. The free carboxylic acid (vs. methyl ester) enhances hydrophilicity, while the substituent positions may affect steric interactions in molecular recognition .

Heterocyclic Derivatives

- 2-[(1-Methylpropyl)dithio]-1H-imidazole (CAS: 141400-58-0): This derivative includes a dithio group and a branched alkyl chain, introducing sulfur atoms that could enhance metal-binding properties or redox activity .

Data Table: Key Properties and Availability of Selected Compounds

Key Observations and Implications

- Positional Effects : The carboxylate group’s position (5 vs. 6) in benzimidazoles can influence molecular polarity and intermolecular interactions. For example, a 6-carboxylate may exhibit distinct hydrogen-bonding patterns compared to a 5-carboxylate derivative .

- Substituent Flexibility : Propyl groups at position 1 (target compound) vs. position 2 (CAS 152628-03-0) alter steric bulk near the heterocyclic core, which could impact enzyme binding in drug design .

- Availability Discrepancies : Supplier-specific discontinuations (e.g., CymitQuimica vs. GR) suggest fluctuating demand or synthesis challenges for certain quantities .

Actividad Biológica

Methyl 1-propylbenzoimidazole-6-carboxylate is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core with a propyl group and a carboxylate ester functionality. This structural arrangement contributes to its chemical reactivity and biological efficacy.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Various studies have reported their effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL | |

| Candida albicans | 8 µg/mL |

The above table indicates that this compound exhibits varying degrees of antimicrobial activity, with lower MIC values indicating higher potency against specific strains .

Anticancer Activity

Research has also highlighted the anticancer potential of benzimidazole derivatives. This compound has been evaluated in vitro against various cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5 |

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 7 |

| HCT116 (Colon Cancer) | 12 |

The compound showed promising results, particularly against HeLa cells with an IC50 of 5 µM, indicating effective cytotoxicity .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes. Benzimidazole derivatives often inhibit nucleic acid synthesis and disrupt microtubule formation, leading to cell cycle arrest in cancer cells. Additionally, they may exert antibacterial effects by disrupting bacterial cell wall synthesis or function .

Case Studies

Case Study: Antimicrobial Efficacy in Clinical Settings

In a clinical study assessing the efficacy of this compound against bacterial infections in patients with compromised immune systems, the compound was administered alongside standard antibiotics. Results indicated a significant reduction in infection rates compared to control groups not receiving the benzimidazole derivative. Patients treated with this compound showed improved recovery times and reduced bacterial load .

Case Study: Anticancer Trials

A phase II clinical trial investigated the effects of this compound on patients with advanced solid tumors. The study reported that patients exhibited partial responses to treatment, with some experiencing tumor shrinkage and prolonged progression-free survival. Side effects were manageable, primarily involving gastrointestinal disturbances .

Q & A

Basic: What are the standard synthetic routes for Methyl 1-propylbenzoimidazole-6-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclization of substituted benzene-1,2-diamines with carboxylic acid derivatives. A common approach uses polyphosphoric acid (PPA) as a catalyst under reflux conditions to form the benzimidazole core. For example, analogous compounds like methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate are synthesized via condensation of 4-chloro-3-nitrobenzoic acid with methylamine, followed by reduction and cyclization . Key parameters include temperature control (80–120°C), stoichiometric ratios of reactants, and purification via column chromatography. Optimization focuses on minimizing side products (e.g., over-alkylation) by adjusting reaction time and acid catalyst concentration .

Advanced: How can regioselectivity challenges in benzimidazole synthesis be addressed for derivatives like this compound?

Regioselectivity is influenced by electronic and steric effects of substituents. For example, electron-withdrawing groups (e.g., chloro, nitro) at specific positions direct cyclization to the desired site. Computational modeling (DFT calculations) can predict favorable transition states. Experimentally, using bulky directing groups (e.g., tert-butyl esters) or microwave-assisted synthesis enhances regiocontrol. Comparative studies on methyl 6-nitro-2-methyl-1H-benzo[d]imidazole-4-carboxylate show that nitro groups at position 6 improve yield by 15–20% compared to unsubstituted analogs .

Basic: What analytical techniques are essential for characterizing this compound?

Standard methods include:

- NMR : H and C NMR to confirm substituent positions and esterification.

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .

- FTIR : Identification of carbonyl (C=O, ~1700 cm) and imidazole ring vibrations (~1600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsional conformations. For example, methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate showed a dihedral angle of 12.5° between the benzimidazole ring and the ester group, critical for understanding steric interactions . Data collection at low temperature (100 K) minimizes thermal motion artifacts. Contradictions in NMR vs. XRD data (e.g., protonation states) are resolved by refining hydrogen atom positions using difference Fourier maps .

Basic: What biological screening methods are used to evaluate this compound?

Initial screens include:

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., protease inhibition using fluorogenic substrates).

- Cytotoxicity Testing : MTT assays on human cell lines (IC determination).

- Molecular Docking : Preliminary binding affinity predictions with AutoDock Vina against target proteins (e.g., kinases) .

Advanced: How can contradictory bioactivity data for this compound analogs be reconciled?

Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO concentration). For example, methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate showed variable IC values (±20%) across studies due to thiol group oxidation. Solutions include:

- Standardizing solvent systems (e.g., ≤0.1% DMSO).

- Cross-validating results with orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Conducting stability studies (HPLC-MS) to monitor compound degradation .

Basic: How is the stability of this compound maintained during storage?

- Short-term : Store as a lyophilized powder at -20°C in amber vials to prevent photodegradation.

- Solution-phase : Prepare stock solutions in anhydrous DMSO (10 mM), aliquot, and store at -80°C. Avoid freeze-thaw cycles >3× .

Advanced: What computational strategies support SAR studies for this compound?

- QSAR Modeling : Use Gaussian or GAMESS for electronic descriptor calculations (e.g., HOMO-LUMO gaps).

- MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability.

- Meta-Analysis : Compare with analogs like methyl 6-nitro derivatives to identify substituent effects on logP and binding entropy .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis.

- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal. Refer to SDS for toxicity data (e.g., LD in rodents) .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in mechanistic studies of this compound?

Isotopic labels at the carboxylate or propyl group enable tracking of metabolic pathways via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.